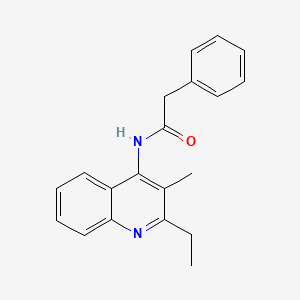

![molecular formula C24H20N2O4 B5553475 2-({2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5553475.png)

2-({2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazino}carbonyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis techniques for compounds similar to 2-({2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazino}carbonyl)benzoic acid often involve multi-step reactions that include the formation of intermediates, such as hydrazones, and the use of catalysts to promote specific pathways. For instance, the synthesis of related complexes can involve reactions with Ru(II) complexes and detailed characterization through spectroscopic methods (Chitrapriya et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds within this category is often determined using techniques like single crystal X-ray diffraction, which reveals the precise arrangement of atoms and the geometry around metal centers, if applicable. For example, studies have shown that certain Ru(II) complexes exhibit a slightly distorted octahedral geometry, providing insights into the spatial configuration of similar compounds (Chitrapriya et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving such compounds can include interactions with DNA, as explored in studies on Ru(II) complexes, indicating non-intercalative binding modes. These findings highlight the chemical behavior and potential biological interactions of complex molecules (Chitrapriya et al., 2011).

Aplicaciones Científicas De Investigación

Facile Synthesis of Model Compounds

A study by El-Abadelah et al. (2008) demonstrates the reaction of 2-aminobenzoic acids with specific hydrazonoyl chlorides to yield corresponding hydrazino benzoic acids. These compounds, upon further reaction, produce novel tetracyclic products through lactamization processes. This research indicates the potential of related compounds in the synthesis of complex heterocyclic structures, showcasing their utility in organic synthesis and material science (El-Abadelah et al., 2008).

Structural and Catalytic Applications

In another study, Burger et al. (2003) reported on the structural characteristics of 2-(diphenylphosphinoyl)benzoic acid, illustrating its potential in forming hydrogen-bonded dimers. This study highlights the structural versatility of such compounds, which can be crucial in the development of new materials or catalysts (Burger et al., 2003).

Synthesis and Reactivity of Hydrazone Derivatives

Komarova et al. (2011) explored the chemistry of iminofurans, synthesizing 2-(2-ylidenehydrazino) derivatives, which serve as precursors for various organic compounds. This research underscores the synthetic utility of hydrazone derivatives in creating pharmacologically relevant structures (Komarova et al., 2011).

Environmental and Biological Applications

Research by Matthews (1990) on the purification of water using titanium dioxide suspensions illuminated with near-UV light to degrade organic compounds, including benzoic acid derivatives, highlights the environmental applications of these compounds in pollution control and water treatment technologies (Matthews, 1990).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[[(2,2-diphenylcyclopropanecarbonyl)amino]carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4/c27-21(18-13-7-8-14-19(18)23(29)30)25-26-22(28)20-15-24(20,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,20H,15H2,(H,25,27)(H,26,28)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRLHZURCGBFAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NNC(=O)C4=CC=CC=C4C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-[(2-methylphenyl)thio]piperidine](/img/structure/B5553398.png)

![(4aS*,7aR*)-1-(2-chlorobenzoyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553406.png)

![2-[({[(2-furylmethyl)amino]carbonyl}amino)methyl]-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5553409.png)

![N-[2-(acetylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5553416.png)

![[5-({2-[(2,4-difluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5553426.png)

![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5553433.png)

![4-(1-azepanyl)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5553469.png)

![5-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5553482.png)

![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B5553502.png)